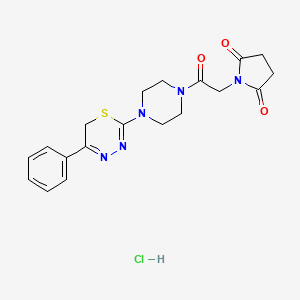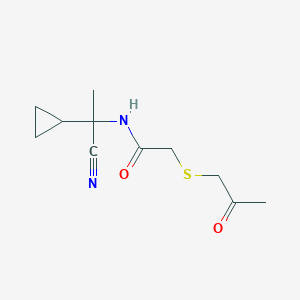![molecular formula C21H30ClN5O2 B2656222 N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride CAS No. 1217113-66-0](/img/structure/B2656222.png)
N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C21H30ClN5O2 and its molecular weight is 419.95. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enaminones as Precursors in Heterocyclic Synthesis
Enaminones have been utilized as building blocks for the synthesis of various substituted pyrazoles, showcasing potential antitumor and antimicrobial activities. The chemical reactivity of enaminones towards different reagents leads to the formation of pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocyclic compounds. This versatility underscores the compound's utility in developing pharmacologically active molecules with potential applications in cancer and infection treatment (Riyadh, 2011).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of 3,5-diamino-4-phenylpyrazole and its subsequent reactions highlight the compound's role in generating 2-aminopyrazolo[1,5-a]pyrimidine derivatives. These reactions exemplify the compound's application in creating a library of heterocyclic compounds that could have significant implications in drug discovery and development, particularly in the search for new therapeutic agents (Zvilichovsky & David, 1983).
Antitumor Activity
The synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives has been directed towards evaluating their antitumor activities. For example, certain derivatives have demonstrated potent inhibitory effects on mammalian dihydrofolate reductase, showing significant activity against specific cancer cell lines. This suggests the compound's potential in the development of new anticancer drugs (Grivsky et al., 1980).
Development of Novel Ligands
Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has identified selective ligands for the translocator protein (18 kDa), highlighting the compound's relevance in developing radioligands for imaging with positron emission tomography (PET). This has implications for diagnosing and studying various neurological disorders, demonstrating the compound's utility in medical imaging and neuroscience research (Dollé et al., 2008).
Inhibitory Activity on Phosphodiesterase
The compound has also been explored for its inhibitory activity on cyclic GMP phosphodiesterase, showing potential as a therapeutic agent for treating hypertension and other cardiovascular diseases. This research emphasizes the compound's utility in pharmacological applications aimed at developing new treatments for cardiovascular conditions (Dumaitre & Dodic, 1996).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-diethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.ClH/c1-6-25(7-2)11-10-22-20-12-15(3)23-21-14-17(24-26(20)21)16-8-9-18(27-4)19(13-16)28-5;/h8-9,12-14,22H,6-7,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKIZHYLTDUACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-N2,N2-diethylethane-1,2-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Butoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2656150.png)


![(2E)-3-[(4-chlorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2656154.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2656156.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)
![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)
